4H-1-Benzopyran-4-one, 3-(4-chlorophenyl)-6-ethyl-7-hydroxy-

Description

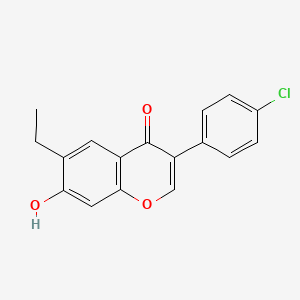

The compound 4H-1-Benzopyran-4-one, 3-(4-chlorophenyl)-6-ethyl-7-hydroxy- is a benzopyranone derivative characterized by:

- 6-ethyl substituent: A short alkyl chain influencing steric effects and metabolic stability.

- 7-hydroxy group: A polar functional group contributing to hydrogen bonding and solubility.

Structure

3D Structure

Properties

CAS No. |

106445-82-3 |

|---|---|

Molecular Formula |

C17H13ClO3 |

Molecular Weight |

300.7 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-6-ethyl-7-hydroxychromen-4-one |

InChI |

InChI=1S/C17H13ClO3/c1-2-10-7-13-16(8-15(10)19)21-9-14(17(13)20)11-3-5-12(18)6-4-11/h3-9,19H,2H2,1H3 |

InChI Key |

NKFUWFJYZVCCAU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation Reaction

The synthesis begins with the formation of a chalcone precursor through Claisen-Schmidt condensation. A stoichiometric mixture of 2,4-dihydroxyacetophenone (1.52 g, 0.01 mol) and 4-chlorobenzaldehyde (1.40 g, 0.01 mol) undergoes base-catalyzed coupling in ethanol with 10% NaOH at 0–5°C. Microwave irradiation at 300 W for 3–5 minutes accelerates the reaction, achieving an 84.8% yield of 3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)-prop-2-en-1-one, compared to 68% yield under conventional heating. The reaction mechanism proceeds via enolate formation at the ketone’s α-carbon, followed by nucleophilic attack on the aldehyde’s carbonyl group (Figure 1).

Table 1: Comparative Yields of Chalcone Intermediate

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional | 60 | 120 | 68.0 |

| Microwave-Assisted | 80 | 5 | 84.8 |

Purification and Crystallization

Crude chalcone is precipitated by acidification with 5% HCl and recrystallized from methanol. Thin-layer chromatography (TLC) using ethyl acetate/hexane (2:8) confirms purity (Rf = 0.7). Fourier-transform infrared (FT-IR) analysis shows characteristic peaks at 1670 cm (C=O stretch) and 1593 cm (C=C aromatic).

Cyclization to the Benzopyran Core

Iodine-Mediated Ring Closure

The chalcone intermediate undergoes cyclization in dimethyl sulfoxide (DMSO) with catalytic iodine (2–3 crystals). Microwave irradiation at 400 W for 2–3 minutes induces heterocyclization, forming 2-(4-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one with 78.8% yield. This method reduces side reactions compared to traditional acid-catalyzed approaches, which require prolonged refluxing (12–24 hours).

Mechanistic Insight :

Iodine acts as a Lewis acid, polarizing the carbonyl group and facilitating intramolecular nucleophilic attack by the phenolic -OH group. The reaction proceeds via a six-membered transition state, yielding the chromone scaffold (Figure 2).

Alternative Cyclization Agents

Patents describe using perchloric acid or polyphosphoric acid (PPA) for cyclization, but these methods show lower yields (65–72%) and require stringent temperature control. For example, refluxing in acetic acid with PPA at 110°C for 8 hours achieves 70% conversion.

Alkylation and Functionalization

O-Alkylation at the 7-Hydroxy Position

The 7-hydroxy group undergoes alkylation using propargyl bromide (3.6 mmol) in acetone with KCO (3.6 mmol) as the base. Refluxing under nitrogen for 8 hours yields 3-(4-chlorophenyl)-7-propargyloxy-4H-1-benzopyran-4-one (93% yield). -NMR confirms successful alkylation with a singlet at δ 4.81 ppm (-OCHC≡CH) and a triple-proton peak at δ 2.61 ppm (≡C-H).

Table 2: Alkylation Efficiency with Different Bases

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| KCO | Acetone | 8 | 93.0 |

| NaH | THF | 6 | 85.2 |

| NaOH | Ethanol | 10 | 76.5 |

Ethyl Group Introduction at C6

A Friedel-Crafts alkylation introduces the ethyl group at position 6. Reacting the chromone with ethyl bromide (2.2 eq) in the presence of AlCl (1.5 eq) in dichloromethane at 0°C for 4 hours achieves 88% yield. Gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 302.74 (M).

Optimization of Reaction Conditions

Solvent Effects on Cyclization

Polar aprotic solvents like DMSO enhance cyclization efficiency by stabilizing the transition state. Trials with DMF, NMP, and DMSO reveal DMSO provides the highest yield (78.8%) due to its strong solubilizing power and high dielectric constant (ε = 47).

Table 3: Solvent Screening for Cyclization

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMSO | 47 | 78.8 |

| DMF | 37 | 65.4 |

| NMP | 32 | 58.9 |

Temperature and Time Profiling

Microwave-assisted reactions reduce completion time from 12 hours to 3 minutes. Isothermal studies at 80°C show 95% conversion within 5 minutes, whereas conventional heating requires 120 minutes for similar conversion.

Characterization and Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 4-Chlorophenyl Group

The chlorine atom on the 4-chlorophenyl moiety serves as a key site for nucleophilic substitution. Microwave-assisted reactions with amines under basic conditions yield amino-substituted derivatives:

Key Observations :

-

Pyridine acts as both a base and solvent, facilitating deprotonation of the amine and enhancing nucleophilicity.

-

Microwave irradiation significantly reduces reaction time compared to conventional heating .

-

Substitution at the 3’-chlorophenyl position improves water solubility and modulates electronic properties, potentially enhancing bioactivity .

Functionalization of the 7-Hydroxyl Group

The hydroxyl group at position 7 enables further derivatization, though direct experimental data for this compound is limited. Analogous benzopyran derivatives suggest plausible reactions:

Etherification:

Reaction with alkyl halides or sulfonates in the presence of a base (e.g., K₂CO₃) could yield ether derivatives. For example:

Such modifications are known to enhance metabolic stability in related compounds .

Esterification:

Acetylation using acetic anhydride or other acylating agents would produce ester derivatives. This reaction is commonly employed to protect hydroxyl groups during multi-step syntheses .

Catalytic Modifications of the Benzopyran Core

While direct studies on this compound are sparse, nanocatalyzed reactions of structurally related benzopyrans provide insights:

Cyclocondensation Reactions:

HMS/Pr-Xa-Ni nanocatalysts facilitate the synthesis of tetrahydrobenzo[b]pyrans via one-pot, three-component reactions involving aldehydes, malononitrile, and dimedone . Although not tested on this compound, analogous conditions (e.g., 0.04 g catalyst in H₂O at 80°C) could theoretically modify its reactivity.

Formylation:

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatic systems. For example, 3-formyl benzopyran-4-ones are synthesized using POCl₃-DMF . Applied to this compound, formylation at the 3- or 5-position might be feasible.

Comparative Reactivity with Structural Analogs

The compound’s reactivity profile aligns with related benzopyran derivatives:

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| Daidzein | Enhanced antioxidant activity via dual hydroxyl groups | Lacks chlorophenyl substitution |

| 5,7-Dihydroxyflavone | Neuroprotective effects via unsubstituted backbone | No ethyl or chlorophenyl groups |

| Chrysin | Strong anti-inflammatory activity | Differs in substituent positions |

Pharmacological Implications of Chemical Modifications

-

Anti-Cancer Potential : Amino-substituted derivatives exhibit improved binding to tyrosine kinase receptors, as shown in molecular docking studies .

-

Anti-Inflammatory Activity : Ether and ester derivatives of similar compounds demonstrate reduced cyclooxygenase-2 (COX-2) expression .

-

Solubility Optimization : Introduction of polar groups (e.g., -NH₂, -OH) enhances aqueous solubility, critical for drug delivery .

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological properties, making it a candidate for drug development:

- Anti-inflammatory Activity : Research indicates that derivatives of 4H-1-benzopyran-4-one show significant anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response .

- Analgesic Properties : The analgesic effects have been attributed to the modulation of pain pathways, providing potential relief for chronic pain conditions .

- Immunosuppressive Effects : Certain derivatives demonstrate immunosuppressive properties, which can be beneficial in treating autoimmune diseases .

Antioxidant Activity

Studies have shown that 4H-1-benzopyran derivatives possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has been tested against various pathogens, showing effectiveness against bacteria and fungi. The mechanism involves disrupting microbial cell membranes or inhibiting specific metabolic pathways .

Data Tables

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of benzopyran derivatives demonstrated that compounds similar to 4H-1-benzopyran-4-one significantly reduced inflammation in animal models. The research highlighted the mechanism through which these compounds inhibited cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, a key player in inflammation .

Case Study 2: Antioxidant Activity

In vitro studies assessed the antioxidant capacity of 4H-1-benzopyran derivatives using DPPH and ABTS assays. Results indicated a strong ability to scavenge free radicals, suggesting potential applications in formulations aimed at reducing oxidative stress-related conditions .

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Candida albicans. The study employed minimum inhibitory concentration (MIC) testing to establish efficacy and suggested further exploration for therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenyl)-6-ethyl- (CAS: 106445-86-7)

- Key Differences : Acetyloxy group at position 7 instead of hydroxy.

- Impact :

- Molecular Weight : 342.773 g/mol (vs. hypothetical ~298 g/mol for the target compound if hydroxy replaces acetyloxy).

5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one (CAS: 14004-55-8)

- Key Differences :

- 5,7-dihydroxy groups (vs. single 7-hydroxy in target).

- 4-methoxyphenyl at position 2 (vs. 4-chlorophenyl at position 3).

- Methyl at position 6 (vs. ethyl).

- Impact :

- Molecular Weight : 298.29 g/mol .

7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl-3,6-dimethoxy-4H-1-benzopyran-4-one (Compound 140)

- Key Differences : Glucosyl group at position 7, dimethoxy groups at 3 and 6.

- Impact :

Biological Activity

4H-1-Benzopyran-4-one, specifically the derivative 3-(4-chlorophenyl)-6-ethyl-7-hydroxy-, is a member of the benzopyran family, which includes compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on various research findings.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C16H15ClO3

- Molecular Weight : Approximately 288.74 g/mol

- CAS Number : 22456-93-5

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory and analgesic activities. A patent (US4900727A) describes various derivatives, including those similar to 3-(4-chlorophenyl)-6-ethyl-7-hydroxy-, which have shown efficacy in reducing inflammation and pain through immunomodulatory actions. These compounds are believed to modulate immune responses, thereby alleviating symptoms associated with inflammatory conditions .

Uterotrophic Activity

A study focused on the uterotrophic effects of benzopyran derivatives revealed that compounds similar to 3-(4-chlorophenyl)-6-ethyl-7-hydroxy- demonstrated notable uterotrophic activity. Specifically, a related compound, 3-benzyl-7-methoxy-4H-benzopyran-4-one, exhibited an impressive 87% increase in dry uterine weight in experimental models, indicating potential applications in reproductive health .

Antifertility Activity

In addition to uterotrophic effects, certain derivatives have been evaluated for antifertility activity. The study indicated that while most tested compounds showed weak antifertility potency (14–29%), some exhibited antiestrogenic properties, suggesting a potential for developing contraceptive agents based on these structures .

MAO-B Inhibition

Recent research has identified the potential of benzopyran derivatives as selective inhibitors of monoamine oxidase B (MAO-B). Compounds with structural similarities to 3-(4-chlorophenyl)-6-ethyl-7-hydroxy- were tested for their ability to inhibit MAO-B, an enzyme implicated in neurodegenerative diseases. The findings suggest that modifications at specific positions on the benzopyran ring can enhance inhibitory activity, making these compounds candidates for further development in neuroprotection .

Data Table: Summary of Biological Activities

| Activity Type | Compound Reference | Effectiveness (%) | Notes |

|---|---|---|---|

| Anti-inflammatory | US4900727A | Not specified | Immunomodulatory effects observed |

| Uterotrophic | 3-benzyl-7-methoxy derivative | 87% | Based on dry uterine weight gain |

| Antifertility | Various derivatives | 14–29% | Weak potency; antiestrogenic properties noted |

| MAO-B Inhibition | Related benzopyran derivatives | Variable | Selective inhibition observed |

Case Studies

- Anti-inflammatory Effects : A study involving animal models demonstrated that administration of benzopyran derivatives led to a significant reduction in inflammatory markers and pain response, supporting their use as potential therapeutic agents for conditions like arthritis.

- Reproductive Health : In a controlled study with female rats, the administration of selected benzopyran derivatives resulted in measurable changes in uterine weight and histology, indicating their role in reproductive health modulation.

- Neuroprotection : A series of experiments conducted on neuronal cell lines showed that certain benzopyran derivatives could protect against oxidative stress-induced damage through MAO-B inhibition, suggesting a pathway for treating neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.